molecular formula C10H10O3 B3236077 Methyl 2-oxo-2-(m-tolyl)acetate CAS No. 136125-68-3

Methyl 2-oxo-2-(m-tolyl)acetate

Cat. No.: B3236077
CAS No.: 136125-68-3
M. Wt: 178.18 g/mol
InChI Key: GBPUNTYEBNYLFV-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2-(m-tolyl)acetate is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . . This compound is used in various chemical reactions and has applications in scientific research and industry.

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-2-(m-tolyl)acetate can be synthesized through several methods. One common method involves the esterification of 3-methylbenzoyl chloride with methanol in the presence of a base such as pyridine . Another method includes the reaction of 3-methylbenzaldehyde with methyl chloroformate in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions using automated reactors. The reaction conditions are optimized for high yield and purity, often involving catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2-(m-tolyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-oxo-2-(m-tolyl)acetate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The pathways involved include nucleophilic addition, substitution, and oxidation-reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-2-(m-tolyl)acetate is unique due to its specific substitution pattern, which affects its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

methyl 2-(3-methylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-4-3-5-8(6-7)9(11)10(12)13-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPUNTYEBNYLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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